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Compound of Interest

Compound Name: 3-(Benzyloxy)cyclobutanol

Cat. No.: B3021930 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-
(benzyloxy)cyclobutanol (CAS No. 100058-61-5).[1] Designed for researchers, scientists,

and professionals in drug development, this document synthesizes theoretical predictions with

established principles of spectroscopic analysis. While experimental spectra for this specific

compound are not widely available in the public domain, this guide offers a robust, predictive

analysis based on the known spectral behaviors of its constituent functional groups and

analogous molecular structures. This approach provides a strong foundation for the

identification and characterization of 3-(benzyloxy)cyclobutanol in a laboratory setting.

Molecular Structure and Spectroscopic Overview
3-(Benzyloxy)cyclobutanol, with the molecular formula C₁₁H₁₄O₂ and a molecular weight of

178.23 g/mol , is an organic compound featuring a cyclobutane ring.[1] This structure

incorporates a hydroxyl group and a benzyloxy group, making it a molecule of interest in

organic synthesis and medicinal chemistry.[2] The presence of these functional groups, along

with the strained cyclobutane ring, gives rise to a unique spectral fingerprint that can be

elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Visualization of the Molecular Structure
Caption: Molecular structure of 3-(benzyloxy)cyclobutanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules by observing the magnetic properties of atomic nuclei. For 3-
(benzyloxy)cyclobutanol, both ¹H and ¹³C NMR are essential for a complete structural

assignment.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 3-(benzyloxy)cyclobutanol is expected to show distinct signals for

the protons of the cyclobutane ring, the benzyloxy group, and the hydroxyl group. The chemical

shifts are influenced by the electronegativity of the adjacent oxygen atoms and the magnetic

anisotropy of the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Ar-H 7.25 - 7.40 Multiplet (m) 5H

-O-CH₂-Ph ~4.50 Singlet (s) 2H

CH-OH ~4.00 Multiplet (m) 1H

CH-O-Bn ~3.80 Multiplet (m) 1H

Cyclobutane CH₂ 1.80 - 2.50 Multiplet (m) 4H

-OH Variable (1.5 - 4.0) Singlet (s, broad) 1H

Disclaimer: These are predicted values based on typical chemical shifts for similar functional

groups and may vary depending on the solvent and experimental conditions.[3]

Expert Insights:

The five aromatic protons are expected to appear as a complex multiplet in the range of

7.25-7.40 ppm.

The benzylic protons (-O-CH₂-Ph) are anticipated to be a sharp singlet around 4.50 ppm, as

they are chemically equivalent and lack adjacent protons for coupling.
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The methine protons on the cyclobutane ring attached to the oxygen atoms (CH-OH and CH-

O-Bn) will be the most downfield of the aliphatic protons due to the deshielding effect of the

oxygen atoms. Their exact chemical shifts and multiplicities will depend on their cis/trans

relationship and the resulting dihedral angles with neighboring protons.

The remaining cyclobutane methylene protons will likely appear as a complex multiplet in the

upfield region.

The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on

concentration, temperature, and solvent.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms

and their chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Aromatic C (quaternary) ~138

Aromatic C-H 127 - 129

-O-CH₂-Ph ~70

CH-OH ~68

CH-O-Bn ~75

Cyclobutane CH₂ 25 - 35

Disclaimer: These are predicted values based on typical chemical shifts for similar functional

groups and may vary depending on the solvent and experimental conditions.[4][5][6]

Expert Insights:

The aromatic carbons will resonate in the 127-138 ppm region. The quaternary carbon

attached to the benzylic group will be distinct from the protonated aromatic carbons.
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The carbons directly bonded to oxygen atoms (-O-CH₂-Ph, CH-OH, and CH-O-Bn) will

appear in the downfield region of the aliphatic spectrum, typically between 68 and 75 ppm.

The remaining cyclobutane methylene carbons will be found in the more upfield region,

characteristic of aliphatic carbons.

Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

elucidation.

Sample Preparation: Dissolve approximately 5-10 mg of 3-(benzyloxy)cyclobutanol in 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 32-64 scans, 30° pulse angle, 2-second relaxation delay.

Reference the spectrum to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 512-2048 scans, 45° pulse angle, 2-5 second relaxation delay.

For further structural confirmation, consider acquiring Distortionless Enhancement by

Polarization Transfer (DEPT) spectra (DEPT-90 and DEPT-135) to differentiate between

CH, CH₂, and CH₃ groups.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs) to obtain the final spectra.
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Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
The IR spectrum of 3-(benzyloxy)cyclobutanol will be dominated by the characteristic

absorptions of the hydroxyl, ether, and aromatic functionalities.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibration Mode
Predicted
Wavenumber
(cm⁻¹)

Intensity

Alcohol (-OH) O-H stretch 3200 - 3600 Strong, Broad

Aromatic C-H C-H stretch 3000 - 3100 Medium

Aliphatic C-H C-H stretch 2850 - 3000 Medium-Strong

Aromatic C=C C=C stretch 1450 - 1600
Medium (multiple

bands)

Ether (C-O-C) C-O stretch 1050 - 1150 Strong

Alcohol (C-O) C-O stretch 1000 - 1260 Strong
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Disclaimer: These are predicted values based on established correlation tables.[7][8][9][10]

Expert Insights:

The most prominent feature will be a broad, strong absorption band in the 3200-3600 cm⁻¹

region, characteristic of the O-H stretching vibration of the alcohol group, broadened by

hydrogen bonding.

The presence of the aromatic ring will be confirmed by C-H stretching absorptions just above

3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Strong C-O stretching bands for both the alcohol and the ether linkages will be observable in

the fingerprint region (1000-1260 cm⁻¹).

Experimental Protocol for IR Data Acquisition
Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the

neat liquid between two salt plates (e.g., NaCl or KBr).

Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g.,

CCl₄, CS₂) that has minimal IR absorption in the regions of interest.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or the solvent).

Place the prepared sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them with the

functional groups present in the molecule.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectral Data
The mass spectrum of 3-(benzyloxy)cyclobutanol is expected to show a molecular ion peak

(or a related adduct) and several characteristic fragment ions.

Table 4: Expected Key Mass-to-Charge Ratios (m/z)

Ion Formula Predicted m/z Notes

[M+H]⁺ [C₁₁H₁₅O₂]⁺ 179
Protonated molecule

(ESI-MS)[2]

[M]⁺ [C₁₁H₁₄O₂]⁺ 178 Molecular ion (EI-MS)

[M-H₂O]⁺ [C₁₁H₁₂O]⁺ 160 Loss of water

[C₇H₇]⁺ [C₇H₇]⁺ 91
Tropylium ion

(benzylic fragment)

Disclaimer: Fragmentation patterns can vary significantly with the ionization technique used

(e.g., Electron Ionization vs. Electrospray Ionization).

Expert Insights:

In Electrospray Ionization (ESI-MS), the most prominent peak is often the protonated

molecule [M+H]⁺ at m/z 179.[2]

Under Electron Ionization (EI-MS), the molecular ion peak at m/z 178 may be observed, but

it could be weak due to the relative instability of the cyclobutanol ring.

A common fragmentation pathway for alcohols is the loss of a water molecule, which would

result in a peak at m/z 160.
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The most characteristic fragment is expected to be the tropylium ion at m/z 91, resulting from

the cleavage of the benzylic C-O bond. This is a very stable carbocation and often a base

peak for compounds containing a benzyl group.

Other fragments may arise from the cleavage of the cyclobutane ring.[11][12][13]

Experimental Protocol for Mass Spectrometry Data
Acquisition

Sample Introduction

Ionization

Mass Analysis

Detection & Data Analysis

Dissolve sample in
 a suitable solvent

(e.g., Methanol, Acetonitrile)
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 mass spectrometer

Choose ionization method
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Click to download full resolution via product page

Caption: A streamlined workflow for mass spectrometry analysis.

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent

(e.g., methanol or acetonitrile for ESI).

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source

(e.g., ESI or EI).

Data Acquisition:

Introduce the sample into the instrument.

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Data Analysis:

Identify the molecular ion or protonated molecule peak to confirm the molecular weight.

Analyze the fragmentation pattern to gain further structural insights.

Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral

data for 3-(benzyloxy)cyclobutanol. By understanding the expected chemical shifts,

absorption frequencies, and fragmentation patterns, researchers can confidently identify and

characterize this compound. The provided protocols offer a standardized approach to data

acquisition, ensuring high-quality and reproducible results. While this guide is based on well-

established spectroscopic principles and data from analogous structures, it is recommended to

confirm these predictions with experimental data whenever possible.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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